molecular formula C10H12F2O B2378338 2-[3-(Difluoromethyl)phenyl]propan-1-ol CAS No. 1894829-31-2

2-[3-(Difluoromethyl)phenyl]propan-1-ol

Cat. No.: B2378338
CAS No.: 1894829-31-2
M. Wt: 186.202
InChI Key: RJSJOEAKRDRXHT-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethyl)phenyl]propan-1-ol is a fluorinated aromatic alcohol with the molecular formula C₁₀H₁₂F₂O and a molecular weight of 186.19 g/mol. Its structure comprises a propan-1-ol backbone with a 3-(difluoromethyl)phenyl group attached to the second carbon. The difluoromethyl (-CF₂H) substituent at the meta position of the phenyl ring introduces steric and electronic effects, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

2-[3-(difluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-7(6-13)8-3-2-4-9(5-8)10(11)12/h2-5,7,10,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSJOEAKRDRXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=CC=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Difluoromethyl)phenyl]propan-1-ol typically involves the introduction of the difluoromethyl group into the phenyl ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. These reagents can be electrophilic, nucleophilic, or radical in nature . The reaction conditions often involve the use of metal catalysts, such as palladium or copper, to facilitate the formation of the C–CF2H bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of reagents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Difluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

2-[3-(Difluoromethyl)phenyl]propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Difluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Positional Isomer: 3-(3-(Difluoromethyl)phenyl)propan-1-ol (4m)

  • Molecular Formula : C₁₀H₁₂F₂O
  • Molecular Weight : 186.09 g/mol
  • Physical State : Colorless oil
  • Synthesis Yield : 72% via flash column chromatography (hexane/EtOAc) .
  • Key Differences: The phenyl group is attached to the third carbon of the propanol chain instead of the second. This linear isomer may exhibit higher boiling points compared to branched analogs due to reduced steric hindrance. NMR data (¹H, ¹³C, ¹⁹F) and HRMS confirm structural integrity and purity .

Complex Aromatic Derivative: 3-(2-(4-(Difluoromethyl)phenyl)benzo[b]furan-5-yl)propan-1-ol (132)

  • Structure : Incorporates a benzofuran ring fused to the phenyl group.
  • Higher molecular weight and lipophilicity compared to simpler phenylpropanols .

Amino-Alcohol Derivative: (+)-2-Amino-3-(3,4-difluoro)phenyl-propan-1-ol

  • Molecular Formula: C₉H₁₁F₂NO
  • Molecular Weight : 187.19 g/mol
  • Key Differences: The presence of an amino group introduces chirality and basicity, increasing solubility in acidic media. Potential pharmacological applications due to structural resemblance to bioactive amines (e.g., neurotransmitters) .

Fragrance Compound: 2,2-Dimethyl-3-(3-tolyl)propan-1-ol

  • Molecular Formula : C₁₂H₁₈O
  • Molecular Weight : 178.27 g/mol
  • Key Differences :
    • A tolyl (methylphenyl) group and dimethyl branching enhance volatility, making it suitable for fragrance applications.
    • Safety standards by the IFRA Expert Panel regulate its use in consumer products .

Amino-Functionalized Analog: 3-(Diethylamino)-2,2-dimethyl-propan-1-ol

  • Molecular Formula: C₈H₁₉NO
  • Molecular Weight : 159.27 g/mol
  • Physical Properties : Clear liquid with density 0.875 g/cm³ and flash point 73.9°C .
  • Key Differences: The diethylamino group increases polarity and reactivity in acid-base reactions. Used in industrial applications requiring surfactants or catalysts.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Physical State Synthesis Yield Key Features
2-[3-(Difluoromethyl)phenyl]propan-1-ol C₁₀H₁₂F₂O 186.19 Not reported - Branched structure; difluoromethyl meta-substitution
3-(3-(Difluoromethyl)phenyl)propan-1-ol (4m) C₁₀H₁₂F₂O 186.09 Colorless oil 72% Linear isomer; higher boiling point
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₈H₁₉NO 159.27 Clear liquid - High polarity; industrial uses
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O 178.27 Not reported - Volatile; fragrance applications
(+)-2-Amino-3-(3,4-difluoro)phenyl-propan-1-ol C₉H₁₁F₂NO 187.19 Not reported - Chiral center; pharmacological potential

Research Findings and Implications

  • Positional Isomerism : The linear isomer (4m) and branched target compound demonstrate how carbon chain geometry affects physical properties and synthetic accessibility .
  • Functional Group Effects: The difluoromethyl group enhances stability and lipophilicity, whereas amino or tolyl groups alter reactivity and application scope .
  • Synthetic Routes: High yields (72% for 4m) suggest efficient protocols for fluorinated propanols, though purification methods (e.g., chromatography) vary with substituent complexity .

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